molecular formula C12H16N4S B13427688 1-(piperidin-4-yl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine

1-(piperidin-4-yl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine

Cat. No.: B13427688
M. Wt: 248.35 g/mol
InChI Key: KZOLCZGXCXGRNI-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a piperidine ring, a thiophene ring, and a pyrazole ring

Properties

Molecular Formula

C12H16N4S

Molecular Weight

248.35 g/mol

IUPAC Name

2-piperidin-4-yl-5-thiophen-3-ylpyrazol-3-amine

InChI

InChI=1S/C12H16N4S/c13-12-7-11(9-3-6-17-8-9)15-16(12)10-1-4-14-5-2-10/h3,6-8,10,14H,1-2,4-5,13H2

InChI Key

KZOLCZGXCXGRNI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C(=CC(=N2)C3=CSC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidin-4-yl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole intermediate, followed by the introduction of the piperidine and thiophene moieties through nucleophilic substitution or coupling reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-yl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the thiophene ring or the pyrazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the piperidine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

1-(Piperidin-4-yl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(piperidin-4-yl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound acts as an inhibitor or modulator. The pathways involved might include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-4-yl)-3-(phenyl)-1H-pyrazol-5-amine: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-(Piperidin-4-yl)-3-(furan-3-yl)-1H-pyrazol-5-amine: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1-(Piperidin-4-yl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Biological Activity

1-(Piperidin-4-yl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research studies.

Chemical Structure and Properties

The compound features a piperidine ring, a thiophene moiety, and a pyrazole structure. Its molecular formula is C12H14N4SC_{12}H_{14}N_4S, with a molecular weight of approximately 250.33 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of 1-(piperidin-4-yl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine typically involves the reaction of piperidine derivatives with thiophene and pyrazole precursors. Various methods have been reported, including condensation reactions and cyclization processes that yield the desired compound with high purity.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Several derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Bactericidal Activity : Compounds were tested for their bactericidal effects, with some showing effective killing rates in time-kill assays .
CompoundMIC (μg/mL)Bactericidal Effect
10.22Yes
20.25Yes
30.30No

Anticancer Activity

The anticancer potential of this compound was evaluated in vitro against various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer) and MCF-7 (HER2-positive breast cancer).
  • Results : Compounds showed varying degrees of cytotoxicity, with some reducing cell viability significantly at concentrations as low as 6.25 μM .
Cell LineCompoundConcentration (μM)Viability Reduction (%)
MDA-MB-2311f6.2570
MCF-71d2565

The biological activity of the compound may be attributed to its ability to interact with specific proteins involved in cell signaling pathways:

  • Target Proteins : Studies indicate binding to serine/threonine kinase (AKT) and Orexetine type 2 receptor (Ox2R), which play crucial roles in cancer cell proliferation and survival .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives, including the target compound, where it was found that modifications in the thiophene and pyrazole rings significantly affected their biological activities:

  • Antimicrobial Efficacy : A derivative showed enhanced activity against Gram-positive bacteria compared to its analogs.
  • Anticancer Properties : A structural variation led to a compound that exhibited superior cytotoxicity in breast cancer cell lines compared to standard chemotherapeutics.

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